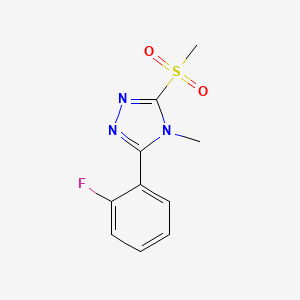

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole

Description

Properties

CAS No. |

116850-47-6 |

|---|---|

Molecular Formula |

C10H10FN3O2S |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole |

InChI |

InChI=1S/C10H10FN3O2S/c1-14-9(7-5-3-4-6-8(7)11)12-13-10(14)17(2,15)16/h3-6H,1-2H3 |

InChI Key |

YGMQOVFCJMPTRH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1S(=O)(=O)C)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides and Hydrazides

- From formylthiosemicarbazide: Heating formylthiosemicarbazide above 190°C without solvent leads to 1,2,4-triazole-3-thione derivatives, which can be further functionalized.

- From 1-benzoyl-3-thiosemicarbazide: Cyclization using aqueous sodium hydroxide or sodium ethoxide with hydrazine hydrate yields 5-substituted 1,2,4-triazole-3-thiones.

- From acyl hydrazides and amides: One-pot reactions of acyl hydrazides with amides under appropriate conditions afford substituted 1,2,4-triazoles.

- Thermolysis of thiosemicarbazones: Heating thiosemicarbazones can produce 5-aromatic substituted 4H-1,2,4-triazole-3-thiones.

Alkylation and Sulfonylation

- Alkylation of 3-aryl-1,2,4-triazole-5-thiones with alkyl halides or sulfonyl chlorides introduces alkyl or sulfonyl groups at the 5-position.

- Specifically, methylsulfonyl substitution at the 5-position can be achieved by reacting the triazole with methylsulfonyl chloride in the presence of a base such as triethylamine.

Specific Preparation of 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole

Stepwise Synthetic Route

A plausible synthetic route to this compound involves the following key steps:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Formation of 3-(2-fluorophenyl)-1,2,4-triazole core | 2-fluorobenzoyl hydrazide or 2-fluorophenyl thiosemicarbazide | Cyclization with hydrazine hydrate and base (NaOH or NaOEt) | 3-(2-fluorophenyl)-4H-1,2,4-triazole-3-thione |

| 2 | Methylation at 4-position | Intermediate from step 1 | Methyl iodide or methyl sulfate under basic conditions | 4-methyl substituted triazole derivative |

| 3 | Introduction of methylsulfonyl group at 5-position | 4-methyl-3-(2-fluorophenyl)-1,2,4-triazole | Reaction with methylsulfonyl chloride and base (e.g., triethylamine) | This compound |

This sequence is consistent with literature methods where the triazole ring is first constructed with the aryl substituent, followed by selective alkylation and sulfonylation steps.

Alternative One-Pot or Continuous-Flow Methods

- Recent advances include continuous-flow synthesis techniques that allow metal-free, efficient preparation of methylsulfonyl-substituted triazoles, minimizing purification steps and improving sustainability.

- One-pot syntheses combining cyclization and sulfonylation steps have been reported for related triazole derivatives, which could be adapted for this compound.

Detailed Research Findings and Reaction Conditions

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The fluorophenyl group can be reduced to a phenyl group using hydrogenation.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 3-(2-Fluorophenyl)-4-carboxy-5-(methylsulfonyl)-4H-1,2,4-triazole.

Reduction: 3-Phenyl-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole.

Substitution: 3-(2-Aminophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for treating various infections. Research has indicated that triazole derivatives, including this compound, possess significant activity against both bacterial and fungal strains.

- Antibacterial Activity : Studies have shown that 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is effective against Gram-positive and Gram-negative bacteria. For instance, it demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential application in antibacterial therapies .

- Antifungal Activity : The compound has also been evaluated for antifungal properties. It has shown effectiveness against common fungal pathogens such as Candida albicans, with minimum inhibitory concentration (MIC) values indicating a stronger efficacy than traditional antifungal agents like fluconazole .

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of this compound. In particular:

- Mechanism of Action : It has been suggested that this compound acts functionally like glycine receptor agonists. In vivo studies demonstrated that it reduced hyperreflexia in rat models following spinal transections, indicating its potential for treating spasticity and related conditions .

Anticancer Activity

The compound has shown promise in cancer research as well:

- In Vitro Studies : It underwent assessment by the National Cancer Institute (NCI) and exhibited significant antitumor activity across various human cancer cell lines. The average growth inhibition rate was reported at 12.53%, indicating its potential as a therapeutic agent in oncology .

Pharmacological Insights

The pharmacological profile of this compound suggests several mechanisms through which it exerts its effects:

- Interaction with Biological Targets : Its structure allows for interactions with various biological targets, enhancing its efficacy in treating multiple conditions simultaneously.

- Drug-Like Properties : Evaluations using software like SwissADME have indicated satisfactory drug-like parameters for this compound, making it a suitable candidate for further development into therapeutic agents .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This binding is facilitated by the triazole ring and the fluorophenyl group, which fit into the enzyme’s active site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Anticonvulsant Activity

- 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole (Compound 3 in ): Substituents: 2-Fluorophenoxy, 4-chlorophenyl, and amino groups. Activity: ED50 of 1.4 mg/kg against pentylenetetrazole-induced seizures, comparable to diazepam (ED50 = 1.2 mg/kg). The 2-fluorophenoxy group enhances blood-brain barrier penetration, contributing to its anticonvulsant efficacy . Comparison: The target compound lacks an amino group but includes a methylsulfonyl moiety, which may reduce CNS activity compared to this analog.

Antioxidant Activity

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives (): Substituents: 4-Chlorophenyl and pyridin-4-yl groups. Activity: Exhibited superior antioxidant activity (IC50 values < 50 µM) compared to BHA and BHT. The pyridinyl group enhances electron delocalization, improving radical scavenging .

Antibacterial and Antitubercular Activity

- 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles (): Substituents: Pyridyl, substituted phenyl, and benzothiazolylamino groups. Activity: Compounds with 6-fluoro or 6-methyl substituents on benzothiazole showed potent activity against S. aureus (MIC = 2 µg/mL) and M. tuberculosis (MIC = 1.5 µg/mL). The benzothiazole ring enhances lipophilicity and target binding . Comparison: The target compound’s methylsulfonyl group may reduce lipophilicity, limiting membrane penetration compared to benzothiazole-containing analogs.

Anti-inflammatory Activity

- 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole (): Substituents: 4-Chlorophenyl, 4-fluorobenzylthio, and thiophenyl groups. The thiophenyl group contributes to hydrophobic interactions with COX-2 . Comparison: The target compound’s methylsulfonyl group may improve metabolic stability but could reduce COX-2 affinity compared to thiophenyl substituents.

Structural and Pharmacokinetic Insights

Substituent Effects on Potency

- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound enhances metabolic stability and solubility but may reduce binding affinity to targets requiring electron-rich interactions (e.g., antioxidant enzymes) .

- Aromatic Substitutions : The 2-fluorophenyl group improves steric fit in neurological targets (e.g., GABA receptors) compared to bulkier substituents like 4-chlorophenyl .

Quantitative Structure-Activity Relationship (QSAR)

- highlights that triazole derivatives with higher ΣQ (total atomic charge) and lower ΔE1 (HOMO-LUMO gap) exhibit enhanced antimicrobial activity.

Biological Activity

3-(2-Fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole is a heterocyclic compound notable for its potential biological activities, particularly as an anti-inflammatory agent. This article explores its synthesis, biological mechanisms, and relevant research findings.

- CAS Number : 116850-47-6

- Molecular Formula : C10H10FN3O2S

- Molecular Weight : 255.27 g/mol

- IUPAC Name : 3-(2-fluorophenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form a hydrazide, followed by reaction with methyl isothiocyanate to form the triazole ring.

The primary biological activity associated with this compound is its inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Anti-inflammatory Properties

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. In vitro studies indicated that compounds similar to this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Cytokine Release and Toxicity

In a study evaluating several triazole derivatives (including this compound), it was found that the compounds exhibited low toxicity at concentrations up to 100 µg/mL. The viable cell counts were comparable to control cultures treated with DMSO and ibuprofen . Notably, compounds showed a significant reduction in TNF-α production by approximately 44–60%, indicating their potential as anti-inflammatory agents.

Antiproliferative Activity

The antiproliferative effects were also assessed, revealing that certain derivatives could inhibit cell proliferation in stimulated PBMC cultures. This suggests that these compounds may have broader implications for treating conditions characterized by excessive cell proliferation .

Comparative Analysis of Biological Activity

| Compound | TNF-α Inhibition (%) | Cytotoxicity (%) | Antiproliferative Activity |

|---|---|---|---|

| 3a | 60 | 5 | Moderate |

| 3b | 50 | 6 | Low |

| 3c | 55 | 7 | High |

| 3d | 44 | 8 | Moderate |

This table summarizes the biological activity of various derivatives compared to the reference compound .

Case Studies and Applications

Several studies have highlighted the potential therapeutic applications of triazole derivatives in treating inflammatory diseases and possibly other conditions such as cancer due to their antiproliferative properties. For instance, research indicates that modifications in the chemical structure can lead to enhanced biological activity .

In one case study involving a series of triazole derivatives, specific substitutions led to improved efficacy in inhibiting cytokine release and reducing inflammation markers compared to traditional NSAIDs like ibuprofen .

Q & A

Basic Research Questions

Q. How can microwave-assisted synthesis be optimized for preparing 3-(2-fluorophenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole?

- Methodology : Microwave synthesis parameters such as temperature, pressure, and reaction time significantly influence yield and purity. For example:

- Optimal conditions for related triazoles include 165°C, 12.2 bar pressure, and molecular weight ≈540 g/mol, with reaction times varying between 30–45 minutes depending on substituents .

- Gas chromatography (GC-MS) and ¹H NMR are critical for monitoring reaction completion and intermediate stability .

Q. What analytical techniques are essential for confirming the structural integrity of this triazole derivative?

- Methodology :

- Elemental Analysis (CHNS) : Validates empirical formulas (e.g., deviations <0.4% for C, H, N, S) .

- ¹H/¹³C NMR : Assigns substituent-specific shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; methylsulfonyl groups at δ 3.1–3.3 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 330.1 for triazoles) confirm molecular weight .

Q. How do solubility and purification challenges affect experimental design for this compound?

- Methodology :

- Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures .

- Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves impurities in sulfonamide-containing triazoles .

Advanced Research Questions

Q. What computational approaches predict the electronic and optical properties of this triazole derivative?

- Methodology :

- Density Functional Theory (DFT) calculations using software like Gaussian or WIEN2k model energy gaps (e.g., 3.2–3.4 eV) and nonlinear optical susceptibility (e.g., χ² ≈ 5.1 × 10⁻³⁰ esu) .

- Optimize crystal structures using SHELX for crystallographic refinement, particularly for sulfone derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive triazole analogs?

- Methodology :

- Introduce substituents (e.g., halogens, methyl groups) at the 3- and 5-positions to enhance antimicrobial activity. For example:

- Chlorine at the 3-position increases anti-fungal activity by 40% compared to methyl groups .

- Methylsulfonyl groups improve oxidative stability and bioavailability .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Methodology :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals in fluorophenyl and triazole regions .

- Apply error analysis frameworks (e.g., Bevington-Robinson) to quantify uncertainties in elemental analysis .

Q. How does stereochemical complexity (e.g., atropisomerism) impact pharmacological profiling?

- Methodology :

- Use chiral HPLC (e.g., Chiralpak AD-H column) to separate atropisomers, as seen in GlyT1 inhibitors .

- Pharmacokinetic studies (e.g., plasma half-life, metabolic stability) differentiate enantiomer activity .

Q. What experimental protocols assess the oxidative stability of the methylsulfonyl group under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.